molecular formula C12H14ClNO B2752523 1-Benzyl-3-(chloromethyl)-3-methylazetidin-2-one CAS No. 137266-58-1

1-Benzyl-3-(chloromethyl)-3-methylazetidin-2-one

Cat. No.: B2752523
CAS No.: 137266-58-1
M. Wt: 223.7
InChI Key: HLBMORWTAOTEJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-3-(chloromethyl)-3-methylazetidin-2-one is an organic compound with a unique structure that includes a benzyl group, a chloromethyl group, and a methylazetidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(chloromethyl)-3-methylazetidin-2-one typically involves the reaction of benzylamine with chloroacetyl chloride, followed by cyclization with methylamine. The reaction conditions often require an inert atmosphere, such as nitrogen, and the use of a solvent like dichloromethane. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(chloromethyl)-3-methylazetidin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction Reactions: Reduction of the azetidinone ring can lead to the formation of amines.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

1-Benzyl-3-(chloromethyl)-3-methylazetidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(chloromethyl)-3-methylazetidin-2-one involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The benzyl group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets.

Comparison with Similar Compounds

  • 1-Benzyl-3-methylimidazolium chloride
  • 1-Benzyl-3-methyl-1H-indazole
  • 1-Benzyl-3-methyl-3H-imidazolium chloride

Comparison: 1-Benzyl-3-(chloromethyl)-3-methylazetidin-2-one is unique due to its azetidinone ring, which imparts distinct chemical reactivity and biological activity compared to imidazolium or indazole derivatives. The presence of the chloromethyl group also provides additional sites for chemical modification, enhancing its versatility in synthetic applications.

Properties

IUPAC Name

1-benzyl-3-(chloromethyl)-3-methylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c1-12(8-13)9-14(11(12)15)7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBMORWTAOTEJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)CC2=CC=CC=C2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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